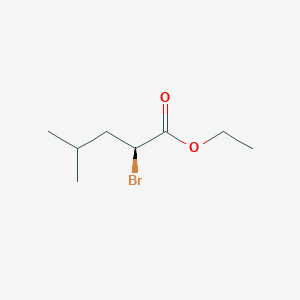

Ethyl(S)-2-bromo-4-methylpentanoate

Description

Ethyl(S)-2-bromo-4-methylpentanoate is a chiral brominated ester with the molecular formula C₈H₁₃BrO₂. The (S)-enantiomer configuration is critical for its role in asymmetric synthesis, particularly in constructing neuropeptide analogs with defined β-bend conformations . This compound serves as a versatile alkylating agent due to the reactive bromine atom at the α-position, enabling nucleophilic substitution reactions. Its ethyl ester group balances lipophilicity and reactivity, making it suitable for organic transformations requiring controlled steric and electronic effects.

Properties

Molecular Formula |

C8H15BrO2 |

|---|---|

Molecular Weight |

223.11 g/mol |

IUPAC Name |

ethyl (2S)-2-bromo-4-methylpentanoate |

InChI |

InChI=1S/C8H15BrO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5H2,1-3H3/t7-/m0/s1 |

InChI Key |

CRWZYCOQBIFGSL-ZETCQYMHSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CC(C)C)Br |

Canonical SMILES |

CCOC(=O)C(CC(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(S)-2-bromo-4-methylpentanoate typically involves the esterification of 2-bromo-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.

Major Products Formed:

Substitution: Depending on the nucleophile, products such as 2-hydroxy-4-methylpentanoate or 2-amino-4-methylpentanoate can be formed.

Reduction: 2-bromo-4-methylpentanol.

Hydrolysis: 2-bromo-4-methylpentanoic acid and ethanol.

Scientific Research Applications

Ethyl(S)-2-bromo-4-methylpentanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound can be used to study the effects of brominated esters on biological systems, including their potential as enzyme inhibitors.

Material Science: It may be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl(S)-2-bromo-4-methylpentanoate involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom. This makes it a useful reagent in substitution reactions. Additionally, the ester group can undergo hydrolysis or reduction, leading to the formation of various products that can participate in further chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-bromo-4-methylpentanoate

- Structural Differences : The methyl ester analog (C₇H₁₁BrO₂) replaces the ethyl group with a methyl, reducing molecular weight (215.07 g/mol vs. 229.10 g/mol for the ethyl variant).

- Physical Properties : The methyl ester is more volatile and polar than the ethyl derivative, influencing solubility and purification methods. For instance, acetonitrile-water mixtures (2:3) are effective for HPLC purification of ethyl esters , whereas methyl esters may require adjusted solvent systems.

- Applications: Methyl 2-bromo-4-methylpentanoate is marketed with >95% purity for research use , while the ethyl variant is documented in multi-step syntheses of neuropeptide intermediates .

Stereochemical Variants: (R)- vs. (S)-Enantiomers

- The (S)-configuration of Ethyl(S)-2-bromo-4-methylpentanoate is pivotal for enantioselective synthesis. For example, in alkylation reactions with lactam C, the stereochemistry directs the formation of β-bend structures in neuropeptide analogs . Racemic or (R)-enantiomers would yield different stereochemical outcomes, affecting biological activity.

Brominated vs. Non-Brominated Analogs

- Replacing bromine with other halogens (e.g., chlorine) or non-halogen groups alters reactivity. Bromine’s superior leaving-group ability enhances substitution efficiency, critical for alkylation steps in peptide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.